The primary chemical reaction associated with 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is its in vivo metabolism, which leads to the release of the active antiarthritic agent, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] The specific metabolic pathway and enzymes involved are not described in the provided literature.
As a prodrug, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide itself does not possess inherent antiarthritic activity. Its mechanism of action relies on its metabolic conversion to the active compound, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] The mechanism of action of the active compound is not detailed in the provided abstract.
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5